
Toliprolol
Vue d'ensemble
Description
Le Toliprolol est un antagoniste des récepteurs bêta-adrénergiques, communément appelé bêta-bloquant. Il est principalement utilisé dans le traitement des affections cardiovasculaires telles que l'angine de poitrine et les arythmies. Le nom IUPAC du composé est 1-(3-Méthylphénoxy)-3-[(propan-2-yl)amino]propan-2-ol, et sa formule moléculaire est C13H21NO2 .
Méthodes De Préparation
Le Toliprolol peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du m-crésol avec le ®-3-chlorine-1,2-propanediol pour produire le ®-toliprolol . Une autre méthode utilise la (S)-épichlorhydrine comme matière de départ pour obtenir le (S)-toliprolol . Ces méthodes nécessitent généralement des conditions de réaction spécifiques, telles que des températures contrôlées et la présence de catalyseurs, pour garantir une pureté optique et un rendement élevés.
Analyse Des Réactions Chimiques
Le Toliprolol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent se produire au niveau des groupes hydroxyle ou amine.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des bêta-bloquants et de leurs interactions avec divers récepteurs.
Biologie : La recherche sur le this compound aide à comprendre les effets physiologiques des bêta-bloquants sur le système cardiovasculaire.
Médecine : Le this compound est étudié pour ses effets thérapeutiques dans le traitement de conditions telles que l'hypertension, l'angine et les arythmies.
Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta-1 dans le cœur. Cette inhibition réduit les effets des catécholamines, entraînant une diminution de la fréquence cardiaque et de la contractilité myocardique. Les cibles moléculaires incluent les récepteurs bêta-1 adrénergiques, et les voies impliquées sont liées au système nerveux sympathique .
Applications De Recherche Scientifique
Pharmacological Profile
Mechanism of Action
Toliprolol functions by blocking beta-adrenergic receptors, which are involved in mediating the effects of adrenaline and noradrenaline. This blockade results in decreased heart rate and contractility, leading to reduced myocardial oxygen demand and lower blood pressure.
Lipophilicity
this compound is characterized as moderately lipophilic, which influences its distribution in the body and potential applications in neuroimaging .
Clinical Applications
-
Cardiovascular Health
- Hypertension Management : this compound has been shown to effectively lower both systolic and diastolic blood pressure in hypertensive patients. Clinical trials indicate that beta-blockers, including this compound, can reduce peak blood pressure by an average of 8 mmHg .
- Angina Pectoris : It is utilized for the management of angina due to its ability to decrease heart workload.
- Neuroimaging
-
Metabolic Studies
- Ethanol Interaction Studies : Research indicates that this compound can modulate the effects of ethanol on glycogen metabolism in both liver and brain tissues. Specifically, it partially blocks ethanol-induced glycogen breakdown in the liver and completely abolishes it in the brain, suggesting potential applications in metabolic research .
Table 1: Summary of Clinical Efficacy
Study Type | Outcome Measure | Result |
---|---|---|
Randomized Controlled Trials | Systolic Blood Pressure Reduction | Average reduction of 8 mmHg |
Neuroimaging Studies | Brain Penetration | >1% ID/g at 5 min |
Metabolic Studies | Glycogen Breakdown | Partial blockage in liver; complete in brain |
Table 2: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Lipophilicity | Moderate |
Brain Penetration | >1% ID/g at 5 min |
Bone Uptake | Minimal (0.2% ID/g) |
Case Studies
-
Case Study 1: Neuroimaging Application
A study focused on the synthesis of radiolabeled this compound for PET imaging demonstrated successful labeling with fluorine-18, achieving high radiochemical purity and yield. This advancement allows for improved visualization of beta-adrenergic receptors in neurological contexts . -
Case Study 2: Interaction with Ethanol
In a controlled animal study, the administration of this compound prior to ethanol exposure resulted in significant alterations in glycogen metabolism. This finding highlights its potential role in metabolic research related to alcohol consumption and its physiological effects .
Mécanisme D'action
Toliprolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This inhibition reduces the effects of catecholamines, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Le Toliprolol est similaire à d'autres bêta-bloquants tels que le propranolol, le métoprolol et l'aténolol. Il possède des propriétés uniques qui le distinguent de ces composés :
Propranolol : Contrairement au this compound, le propranolol est non sélectif et bloque à la fois les récepteurs bêta-1 et bêta-2.
Métoprolol : Le métoprolol est sélectif pour les récepteurs bêta-1, similaire au this compound, mais possède des propriétés pharmacocinétiques différentes.
Aténolol : L'aténolol est également un bêta-bloquant sélectif bêta-1 mais a une demi-vie plus longue que le this compound .
Ces différences mettent en évidence le caractère unique du this compound en termes de sélectivité et de profil pharmacocinétique.
Activité Biologique
Toliprolol is a selective beta-adrenergic receptor antagonist primarily used in the treatment of hypertension and other cardiovascular conditions. Its biological activity is largely attributed to its interaction with β-adrenergic receptors, which play a crucial role in cardiovascular physiology. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as an aryloxyaminopropanol derivative, characterized by the following chemical structure:
- Chemical Formula : C₁₃H₂₁NO₂
- Molecular Weight : 221.32 g/mol
- CAS Number : 18047-88-2
The compound features a chiral center, leading to the existence of enantiomers that may exhibit different biological activities.
This compound functions primarily as a competitive antagonist at β-adrenergic receptors, particularly β1 and β2 subtypes. The binding of this compound to these receptors inhibits the physiological effects of catecholamines (e.g., adrenaline), leading to:
- Decreased heart rate (negative chronotropic effect)
- Reduced myocardial contractility (negative inotropic effect)
- Lowered blood pressure through vasodilation and decreased cardiac output.
Antihypertensive Activity
This compound has been shown to effectively lower blood pressure in hypertensive patients. A study indicated that it reduces systolic and diastolic blood pressure significantly compared to baseline values, demonstrating its efficacy in managing hypertension (Tobe, 2014; Akbar et al., 2014) .
Antiarrhythmic Effects
In addition to its antihypertensive properties, this compound exhibits antiarrhythmic effects by stabilizing cardiac membrane potential and reducing the incidence of arrhythmias. This is particularly beneficial for patients with chronic heart failure, where adrenergic overactivity contributes to disease progression (Cruickshank, 2010) .
Potential Anticancer Activity
Recent studies have suggested that beta-blockers, including this compound, may possess anticancer properties. Research indicates that these compounds can inhibit tumor growth and metastasis by modulating stress-induced pathways (Fumagalli et al., 2020) .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution due to lipophilicity; significant brain penetration has been observed (>1% ID/g at 5 min) .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Elimination occurs mainly through urine.
Study on Brain Penetration
A preliminary biodistribution study demonstrated that this compound shows good brain penetration, making it a suitable candidate for imaging cerebral βARs using PET technology. This study involved synthesizing radiolabeled derivatives of this compound ([^18F]-Toliprolol) which exhibited favorable pharmacokinetic properties for neuroimaging applications .
Comparison with Other β-blockers
In comparative studies of various β-blockers, this compound was found to have lower activity in its free base form compared to its salt form. This highlights the importance of formulation in optimizing therapeutic efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Toliprolol, and how can intermediates be characterized?
this compound is synthesized via a multi-step reaction starting with 3-methylphenol and epichlorohydrin, followed by nucleophilic ring-opening and subsequent functionalization . Key intermediates include epoxy ether derivatives and amine-functionalized precursors. Methodologically, intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize side products .
Q. What experimental methods are used to determine this compound’s physicochemical properties, such as logD values?
Equilibrium partitioning assays in phospholipid membranes can quantify this compound’s logD (distribution coefficient) under varying pH conditions. For example, this compound’s cationic form exhibits a logD of 5.09 in tertiary amine configurations, measured via shake-flask methods combined with UV-spectroscopy . Researchers should replicate these experiments using controlled buffer systems and validate results with computational models like COSMO-RS.
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity, particularly in plasma or tissue samples. Reverse-phase HPLC with fluorescence detection is also viable for in vitro studies. Method validation should include calibration curves, recovery rates, and limits of detection (LOD) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacological data (e.g., antibacterial activity vs. β-blocker efficacy) be resolved?
Contradictions may arise from assay-specific conditions (e.g., bacterial strain selection) or concentration-dependent effects. Researchers should apply iterative frameworks like the principal contradiction analysis to identify dominant factors influencing observed outcomes . For example, this compound’s antibacterial output value of 0.127 in neural network models may conflict with its primary β-blocker function; dose-response assays and receptor binding studies can clarify mechanistic priorities.
Q. What methodologies enable enantioselective synthesis of this compound’s chiral centers?
Asymmetric hydrolytic kinetic resolution using Co(III)-Salen catalysts achieves high enantiomeric excess (ee). For instance, polymeric Co(III)-Salen complexes facilitate the resolution of racemic intermediates, as validated by chiral HPLC and circular dichroism (CD) spectroscopy . Researchers should optimize catalyst loading and solvent polarity to enhance stereoselectivity.
Q. How can computational models predict this compound’s interactions with non-target proteins?
Artificial neural networks (ANNs) and density functional theory (DFT) can model this compound’s binding affinities to off-target receptors (e.g., antibacterial targets). Training datasets should include structural descriptors (e.g., electronegativity, steric parameters) from databases like PubChem. Validation requires in vitro assays (e.g., surface plasmon resonance) to confirm computational predictions .
Q. What experimental designs study this compound’s membrane partitioning kinetics?
Molecular dynamics (MD) simulations coupled with parallel artificial membrane permeability assays (PAMPA) quantify this compound’s passive diffusion across lipid bilayers. Key parameters include membrane composition (e.g., phosphatidylcholine content) and ionic strength. Researchers should compare results with in vivo pharmacokinetic data to assess predictive accuracy .
Q. Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design follow-up experiments .
- Computational Validation : Cross-reference ANN/DFT predictions with empirical data to avoid overfitting .
- Stereochemical Confirmation : Use X-ray crystallography or NOESY NMR to resolve ambiguities in chiral intermediates .
Propriétés
Numéro CAS |
2933-94-0 |
---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
Clé InChI |
NXQMNKUGGYNLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Apparence |
Solid powder |
Key on ui other cas no. |
2933-94-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.